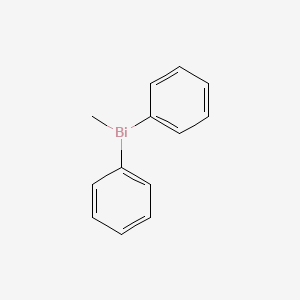

Methyldiphenylbismuthine

Description

Overview of Organobismuth Chemistry

Organobismuth chemistry is a specialized field of organometallic chemistry that focuses on compounds containing a direct chemical bond between carbon and bismuth atoms. wikipedia.org Bismuth, the heaviest stable element in group 15 of the periodic table, imparts unique properties to these compounds. The primary oxidation states for bismuth in these compounds are Bi(III) and Bi(V). wikipedia.org A key characteristic of organobismuth compounds is the nature of the carbon-bismuth (C-Bi) bond, which is relatively weak and long, making it highly reactive. nih.gov This reactivity, combined with bismuth's low cost, low toxicity, and environmentally benign nature, has made organobismuth compounds an attractive area of study. nih.govmagtech.com.cnresearchgate.net

Triorganobismuth(III) compounds, such as methyldiphenylbismuthine, are generally monomeric and exhibit pyramidal structures. wikipedia.org While many simple alkylbismuthines are pyrophoric or unstable, triarylbismuthines are typically air-stable crystalline solids. wikipedia.orgthieme-connect.de The chemistry of organobismuth compounds is diverse, encompassing their use as reagents and, increasingly, as catalysts in a variety of organic transformations. nih.govresearchgate.net

Historical Context of Organobismuth Compounds in Chemical Research

The study of organobismuth chemistry dates back to the mid-19th century. The first organobismuth compound, triethylbismuth (BiEt3), was synthesized in 1850 by Löwig and Schweizer through the reaction of iodoethane (B44018) with a potassium-bismuth alloy. wikipedia.org However, significant progress in the field was catalyzed by the advent of more versatile synthetic tools like organolithium and Grignard reagents, which provided more general pathways to triorganobismuth compounds. wikipedia.org

A notable milestone in the application of these compounds in organic synthesis occurred in 1934, when Frederick Challenger reported the use of a Bi(V) species, Ph3Bi(OH)2, for the oxidation of alcohols. wikipedia.org Despite these early developments, the field developed relatively slowly compared to the organometallic chemistry of other main group elements, largely due to the inherent instability of the bismuth-carbon bond. nih.gov It has only been in the last few decades that interest has surged, driven by the principles of green chemistry and the discovery of novel reactivities. nih.govmagtech.com.cn

Significance of Organobismuth Compounds in Contemporary Synthetic and Catalytic Research

In modern chemical research, organobismuth compounds are gaining prominence as valuable reagents and catalysts, aligning with the principles of sustainable or "green" chemistry due to bismuth's low toxicity. nih.gov They have proven to be effective in a wide array of organic transformations.

Key applications include:

Arylation Reactions: Organobismuth reagents, in both Bi(III) and Bi(V) states, are widely used for C-, N-, and O-arylation reactions, providing alternatives to traditional methods. nih.govresearchgate.net The presence of a copper co-catalyst often facilitates these transformations. wikipedia.org

Oxidation Reactions: Pentavalent organobismuth compounds are potent oxidizing agents, capable of converting alcohols to carbonyl compounds and cleaving glycols. wikipedia.orgwikiwand.com

Cross-Coupling Reactions: Triarylbismuth(III) compounds can participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, often in the presence of a metal co-catalyst. wikipedia.orgmagtech.com.cn

Catalysis: While less common than their use as stoichiometric reagents, examples of organobismuth compounds acting as catalysts are growing. nih.gov They have been employed in various polymerizations of alkenes and alkynes. wikipedia.org Recently, air- and water-stable organobismuth(V) compounds have been developed as efficient and reusable Lewis acid catalysts for synthesizing nitrogen-containing heterocycles. chemistryviews.org Cationic organobismuth complexes have also shown catalytic activity in reactions like aldol (B89426) and Mannich reactions. nih.govthieme-connect.de

The unique reactivity of the C-Bi bond, combined with the ability of the bismuth center to act as a Lewis acid, continues to drive the development of new synthetic methodologies. nih.govhawaii.edu

Contextualization of Methyldiphenylbismuthine within the Organobismuth Chemical Landscape

Methyldiphenylbismuthine (CH₃Bi(C₆H₅)₂) is an asymmetric triorganobismuth(III) compound, meaning it has three organic groups attached to the bismuth center, but they are not all identical. wikipedia.orgwikiwand.com It consists of one methyl group and two phenyl groups bonded to the bismuth atom. As a mixed alkyl-aryl bismuthine (B104622), its properties and reactivity are influenced by both types of organic ligands.

This compound fits into the general class of tertiary bismuthines (R₃Bi). Like other triarylbismuthines, it is more stable than simple trialkylbismuthines but is still sensitive to air. thieme-connect.delookchem.com Its synthesis generally follows standard organometallic procedures, such as the reaction of a diarylbismuth halide with a methylating agent (e.g., methyllithium (B1224462) or a methyl Grignard reagent).

Methyldiphenylbismuthine serves as a useful precursor for other organobismuth compounds. For instance, its reaction with hydrogen chloride or hydrogen bromide results in the selective cleavage of the phenyl-bismuth bonds, yielding dichloro(methyl)bismuthine (MeBiCl₂) and dibromo(methyl)bismuthine (MeBiBr₂), respectively. thieme-connect.de This reactivity highlights the comparative weakness of the Bi-C(aryl) bond versus the Bi-C(alkyl) bond under these conditions and demonstrates its utility in synthesizing organobismuth halides with specific substitution patterns.

Data Tables

Table 1: Properties of Methyldiphenylbismuthine

| Property | Value | Source(s) |

| IUPAC Name | methyl(diphenyl)bismuthane | nih.gov |

| Chemical Formula | C₁₃H₁₃Bi | nih.gov |

| Molecular Weight | 378.22 g/mol | nih.gov |

| CAS Number | 74724-75-7 | nih.gov |

| Physical Appearance | Pale yellow liquid | lookchem.com |

| Known Reactivity | Air sensitive; Reacts with HCl/HBr | thieme-connect.delookchem.com |

Properties

CAS No. |

74724-75-7 |

|---|---|

Molecular Formula |

C13H13Bi |

Molecular Weight |

378.22 g/mol |

IUPAC Name |

methyl(diphenyl)bismuthane |

InChI |

InChI=1S/2C6H5.CH3.Bi/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H3; |

InChI Key |

JLTVDZBIODPVQB-UHFFFAOYSA-N |

Canonical SMILES |

C[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Methyldiphenylbismuthine

Carbon-Heteroatom Bond Formation Reactions Mediated or Catalyzed by Methyldiphenylbismuthine Derivatives

While specific catalytic data for methyldiphenylbismuthine is limited in the scientific literature, the principles of its reactivity can be inferred from studies of closely related triarylbismuthines, most notably triphenylbismuthine. These compounds have been extensively studied as reagents and catalysts in a variety of carbon-heteroatom bond-forming reactions. The data presented in the following sections are for illustrative purposes, showcasing the types of reactions where methyldiphenylbismuthine derivatives could potentially be employed, based on the known reactivity of analogous compounds.

Triorganobismuthines can serve as sources of organic groups in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. These reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are fundamental transformations in organic synthesis. While specific examples utilizing methyldiphenylbismuthine are not widely reported, the reactivity of triphenylbismuthine in such reactions provides a valuable precedent. researchgate.netsci-hub.senih.gov In these catalytic cycles, the organobismuth compound typically acts as the transmetalating agent, transferring an organic group to the palladium center.

| Reaction Type | Arylating Agent | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Type | Triphenylbismuthine | Arylboronic acid | Pd(OAc)₂/PPh₃ | NMP | 90 | 95 | nih.gov |

| Heck Type | Triphenylbismuthine | Styrene (B11656) | Pd(OAc)₂ | DMF | 100 | High | nih.govwikipedia.org |

| Stille Type | Triphenylbismuthine | Aryl halide | Pd(PPh₃)₄ | Toluene | 110 | Good | wikipedia.orgorganic-chemistry.org |

The formation of C-N bonds using organobismuth reagents is a significant area of research, with applications in the synthesis of pharmaceuticals and other biologically active molecules. Reactions such as the Buchwald-Hartwig amination and the Chan-Lam coupling provide powerful methods for the synthesis of arylamines. While methyldiphenylbismuthine itself has not been extensively documented in this context, triarylbismuthines have been successfully employed as arylating agents for amines and other nitrogen nucleophiles, typically in the presence of a copper or palladium catalyst. wikipedia.orgwikipedia.org

| Reaction Type | Arylating Agent | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Type | Triphenylbismuthine | Aniline | Pd(OAc)₂/ligand | Toluene | 100 | Good | wikipedia.orglibretexts.org |

| Chan-Lam Type | Triphenylbismuthine | Imidazole | Cu(OAc)₂ | DCM | RT | High | wikipedia.orgnih.gov |

| Ullmann Type | Triphenylbismuthine | Amine | CuI | Pyridine | 120 | Moderate-Good | wikipedia.org |

Organobismuth reagents have also been utilized in the formation of C-O bonds, leading to the synthesis of diaryl ethers and other oxygen-containing compounds. The Ullmann condensation and Chan-Lam coupling are prominent examples of such transformations. In these reactions, a triarylbismuthine can transfer an aryl group to an oxygen nucleophile, such as a phenol (B47542) or an alcohol, typically with the aid of a copper catalyst. wikipedia.orgnih.gov The development of milder reaction conditions has expanded the scope and utility of these methods.

| Reaction Type | Arylating Agent | Oxygen Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ullmann Type | Triphenylbismuthine | Phenol | CuI | Pyridine | 110 | Good | wikipedia.orgmdpi.com |

| Chan-Lam Type | Triphenylbismuthine | Alcohol | Cu(OAc)₂ | DCM | RT | High | st-andrews.ac.ukwikipedia.org |

| Phenol Arylation | Bismuth(V) reagent | Phenol | None | Toluene | RT | Up to 99 | worktribe.com |

Carbon-Fluorine (C-F) Bond Forming Reactions

The formation of carbon-fluorine (C-F) bonds is a pivotal transformation in medicinal chemistry and materials science, given the unique properties imparted by the fluorine atom. In the realm of organobismuth chemistry, the focus of C-F bond formation has predominantly been on the reactivity of hypervalent organobismuth(V) compounds. While specific studies detailing the direct application of methyldiphenylbismuthine in C-F bond forming reactions are not extensively documented, the general reactivity of triorganobismuth(III) compounds provides a framework for its potential role in such transformations.

Typically, triarylbismuth(III) compounds can be oxidized to the corresponding triarylbismuth(V) dihalides upon treatment with oxidizing agents. For fluorination, this would involve the oxidation of a Bi(III) center to a Bi(V) center, which can then act as a source of electrophilic fluorine or undergo reductive elimination to form a C-F bond. The key challenge lies in the oxidation of the bismuth center, which often requires potent fluorinating agents like xenon difluoride (XeF₂).

Recent advancements have seen the development of bismuth-catalyzed fluorination of arylboronic esters, operating through a Bi(III)/Bi(V) redox cycle. In these systems, a specially designed bismuth(III) precatalyst undergoes transmetalation with an arylboronic ester. The resulting arylbismuth(III) species is then oxidized by an electrophilic fluorinating agent to a Bi(V) intermediate, which subsequently undergoes reductive elimination to furnish the aryl fluoride (B91410) and regenerate the Bi(III) catalyst.

While methyldiphenylbismuthine itself has not been highlighted as a catalyst in these reactions, it is conceivable that it could serve as a precursor to a reactive Bi(V) species. Oxidation of methyldiphenylbismuthine would likely lead to a mixed-ligand Bi(V) compound, from which the reductive elimination of fluorobenzene (B45895) or methyl fluoride could be envisioned, although the selectivity of such a process would need to be investigated. The relative stability of the Bi-C bonds (Bi-Ph vs. Bi-Me) would be a critical factor in determining the outcome of the reductive elimination step.

Table 1: General Scheme for Bismuth-Catalyzed C-F Bond Formation

| Step | Description | Reactants | Intermediates/Products |

| 1 | Transmetalation | Bi(III) precatalyst, Arylboronic ester | Arylbismuth(III) species |

| 2 | Oxidation | Arylbismuth(III) species, Fluorinating agent | Arylbismuth(V) difluoride |

| 3 | Reductive Elimination | Arylbismuth(V) difluoride | Aryl fluoride, Bi(III) precatalyst |

Homogeneous Catalysis Involving Methyldiphenylbismuthine and its Metal Complexes

Homogeneous catalysis using main-group elements is a rapidly expanding field, offering alternatives to traditional transition metal-based catalysts. Bismuth compounds, in particular, have shown promise in a variety of catalytic transformations. Although specific catalytic applications of methyldiphenylbismuthine are not widely reported, the broader context of organobismuth catalysis allows for an informed discussion of its potential.

Bismuth-catalyzed oxidative coupling reactions are an emerging area of interest, primarily leveraging the Bi(III)/Bi(V) redox couple. acs.orgnih.gov These reactions typically involve the coupling of two nucleophilic partners in the presence of an oxidant. A notable example is the oxidative coupling of arylboronic acids with triflate and nonaflate salts, catalyzed by a bismuth(III) complex. acs.orgnih.gov The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the bismuth(III) center, followed by oxidation to a Bi(V) species. youtube.com This high-valent intermediate then undergoes reductive elimination to form the C-O bond of the aryl triflate or nonaflate and regenerate the Bi(III) catalyst. acs.orgnih.govyoutube.com

The design of the ligand framework around the bismuth center is crucial for the success of these catalytic cycles, with electron-deficient diarylsulfone ligands proving effective. acs.orgnih.gov While methyldiphenylbismuthine lacks such a specialized ligand, its potential to participate in stoichiometric oxidative coupling reactions or as a simple precatalyst in the presence of suitable ligands warrants further investigation. The presence of both phenyl and methyl groups could also lead to interesting selectivity in coupling reactions.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process for the synthesis of organosilicon compounds. wikipedia.org While traditionally dominated by platinum and other transition metal catalysts, there is growing interest in using more earth-abundant and less toxic main-group elements. Bismuth compounds have been shown to catalyze the hydrosilylation of carbonyls. researchgate.net For instance, a cationic azabismocine has been reported to catalyze the reduction of amides with hydrosilanes. researchgate.net

The mechanism of bismuth-catalyzed hydrosilylation is thought to involve the activation of the carbonyl group by the Lewis acidic bismuth center, followed by the addition of the hydrosilane. For methyldiphenylbismuthine, its Lewis acidity could enable it to catalyze the hydrosilylation of aldehydes and ketones. The reaction would likely proceed via the formation of a silyl (B83357) ether. researchgate.net The efficiency and scope of such a process would depend on the reaction conditions and the nature of the substrates.

Table 2: Bismuth-Catalyzed Hydrosilylation of Aldehydes

| Entry | Aldehyde | Silane | Bismuth Catalyst | Product | Yield (%) |

| 1 | Benzaldehyde | Triethylsilane | Cationic Azabismocine | Benzyl (B1604629) triethylsilyl ether | High |

| 2 | 4-Methoxybenzaldehyde | Phenylsilane | Dicationic Organobismuth | 4-Methoxybenzyl phenylsilyl ether | High |

| 3 | Cyclohexanecarboxaldehyde | Triethylsilane | Cationic Azabismocine | Cyclohexylmethyl triethylsilyl ether | High |

| Data is representative of bismuth-catalyzed hydrosilylation and does not specifically involve methyldiphenylbismuthine. |

Reductive N-Functionalization Reactions

Reductive N-functionalization, often referred to as reductive amination, is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.org Bismuth compounds can act as Lewis acids to activate the carbonyl group towards nucleophilic attack by the amine, thus facilitating the formation of the intermediate imine or enamine, which is then reduced.

Recent research has demonstrated the utility of bismuth catalysis in the reductive alkylation of nitroarenes and in transfer hydrogenation reactions. acs.orgresearchgate.net For example, a photoredox/bismuth dual catalytic system has been developed for the reductive dialkylation of nitroarenes with benzaldehydes. researchgate.net In this system, the nitroarene is first reduced to an aniline, which then undergoes bismuth-catalyzed reductive alkylation with the aldehyde. researchgate.net

Given its Lewis acidic nature, methyldiphenylbismuthine could potentially catalyze reductive amination reactions. The bismuth center could coordinate to the carbonyl oxygen, enhancing its electrophilicity and promoting the condensation with an amine. The subsequent reduction of the iminium intermediate would lead to the desired N-functionalized product.

Ligand Exchange and Derivatization Reactions of Methyldiphenylbismuthine

Triorganobismuth(III) compounds, including methyldiphenylbismuthine, are known to undergo a variety of ligand exchange and derivatization reactions. These reactions are fundamental to the synthesis of new organobismuth compounds with tailored properties and reactivities.

One of the most common derivatization reactions is the oxidative addition of halogens. For instance, the reaction of a triarylbismuthine with chlorine or bromine typically yields the corresponding triarylbismuth(V) dihalide. This transformation from a Bi(III) to a Bi(V) species is a key step in many of the applications of organobismuth compounds in organic synthesis. While reactions with fluorine are often too vigorous, controlled fluorination can lead to the formation of difluorides.

Ligand redistribution reactions are also possible, particularly in the presence of bismuth trihalides. These reactions can lead to the formation of mixed organobismuth halides of the type R₂BiX and RBiX₂. The stability of these mixed-ligand species can vary significantly.

Furthermore, the bismuth-carbon bonds in methyldiphenylbismuthine can be cleaved by various reagents. For example, protic acids can lead to the cleavage of the Bi-C bond and the formation of the corresponding hydrocarbon. The relative ease of cleavage of the Bi-Me versus the Bi-Ph bond would be of mechanistic interest. Derivatization can also be achieved by transmetalation reactions with organolithium or Grignard reagents, allowing for the synthesis of other triorganobismuthines.

Radical Chemistry in Organobismuthine Reactivity

The relatively weak Bi-C bond in organobismuth compounds makes them susceptible to homolytic cleavage, leading to the formation of bismuth-centered and carbon-centered radicals. europa.eu This radical reactivity is a growing area of interest, with applications in polymerization and organic synthesis. acs.orgnih.gov

The homolytic bond dissociation energy of Bi-C bonds is significantly lower than that of other Group 15 elements, facilitating radical formation under thermal or photochemical conditions. europa.eu For methyldiphenylbismuthine, the cleavage of either a Bi-Me or a Bi-Ph bond can be envisioned. Studies on trimethylbismuth (B1197961) (BiMe₃) have shown that the homolytic cleavage of a Me-BiMe₂ bond can be achieved at moderate temperatures (60-120 °C), suggesting that dimethylbismuthinyl radicals ([BiMe₂]•) and methylbismuthinidene (BiMe) are accessible reactive intermediates. nih.govresearchgate.net

These organobismuth radicals can participate in a variety of transformations. Bismuth(II) radicals are highly reactive and can activate strong N-H and O-H bonds. mdpi.comnih.gov They can also be involved in controlled radical polymerization processes and atom transfer radical cyclization (ATRC) reactions. acs.org A light-driven method for the generation of aryl radicals from triarylbismuth(III) and (V) reagents has also been developed, proceeding through a transient organobismuth(IV) intermediate. nih.gov This opens up possibilities for using organobismuth compounds like methyldiphenylbismuthine as precursors for aryl and alkyl radicals in various synthetic applications, such as hydroarylation and other radical-mediated C-C bond-forming reactions. nih.gov The interplay between the phenyl and methyl groups in methyldiphenylbismuthine could offer unique opportunities for controlling radical generation and subsequent reactivity.

One-Electron Oxidative Addition to Low-Valency Bismuth Complexes

A significant paradigm in bismuth chemistry is the ability of low-valency bismuth(I) complexes to undergo one-electron oxidative addition, a reactivity pattern that remarkably mirrors that of first-row transition metals. chemrxiv.orgresearchgate.net This process is initiated by a single-electron transfer (SET) from an electron-rich Bi(I) center to a suitable substrate, such as a redox-active alkyl precursor. researchgate.netresearchgate.net This SET event generates a bismuth(II) radical species and an alkyl radical, which can then recombine to form a stable organobismuth(III) compound.

This reactivity is a departure from the traditional two-electron polar pathways often seen in main-group chemistry and opens up new avenues for bond activation. researchgate.netresearchgate.net For instance, a well-defined Bi(I) complex can react with redox-active esters or Katritzky salts to afford stable alkyl-bismuth(III) adducts, which have been isolated and fully characterized. researchgate.net This process demonstrates that bismuth can emulate the redox behavior of transition metals not only in the oxidative addition step but also in the formation of isolable alkyl-metal species resulting from radical recombination. researchgate.net The ability of low-valent organobismuth species, conceptually derived from precursors like methyldiphenylbismuthine, to engage in such one-electron processes is fundamental to their catalytic applications. acs.orgnih.gov

Activation of Carbon Electrophiles via Bismuth Radical Species

The generation of bismuth-centered radical species is a cornerstone of its utility in activating carbon electrophiles. Low-valent bismuth complexes can react with redox-active alkyl-radical precursors to form Bi(III)-C(sp³) intermediates. chemrxiv.orgresearchgate.net These intermediates can exhibit divergent reactivity depending on the nature of the alkyl fragment. chemrxiv.orgresearchgate.netresearchgate.net

Mechanistic studies have shown that these alkyl-bismuth(III) complexes can exist in equilibrium with an in-cage radical pair, consisting of a bismuth(II) species and a free alkyl radical. researchgate.net This equilibrium allows for subsequent reactions. For example, α-amino alkyl-bismuth(III) intermediates can release an iminium cation, which can then be trapped by nucleophiles. This reactivity has been harnessed to develop a bismuth-catalyzed C(sp³)–N cross-coupling reaction that proceeds under mild conditions with various N-heterocycles. chemrxiv.orgresearchgate.net This catalytic cycle operates autonomously, driven by a Bi(I)/Bi(II) or Bi(I)/II/III) redox cycle, without the need for external oxidants or photoredox systems.

Carbenoid-Type Reactions Derived from Bismuthonium Ylides

Bismuthonium ylides are another class of reactive intermediates derivable from organobismuth(V) precursors, which can be accessed from Bi(III) compounds like methyldiphenylbismuthine through oxidation. These ylides, particularly those stabilized by adjacent carbonyl groups, exhibit unique reactivity. researchgate.net While many reactions of ylides involve nucleophilic attack, certain transformations suggest the involvement of carbenoid-type intermediates.

For example, the reaction of triphenylbismuthonio-4,4-dimethyl-2,6-dioxocyclohexan-1-ide with 1-alkynes in the presence of a copper(I) chloride catalyst leads to the formation of bicyclic furan (B31954) derivatives. researchgate.netoup.com The proposed mechanism involves the formation of a copper carbenoid intermediate, which then undergoes cyclization with the alkyne. This demonstrates that bismuthonium ylides can serve as precursors to carbenoids, expanding their synthetic utility beyond traditional ylide chemistry. oup.com

Elucidation of Reaction Pathways and Detailed Mechanistic Investigations

Detailed mechanistic studies have been crucial in understanding the complex reactivity of organobismuth compounds. The oxidative addition of electrophiles to low-valent bismuth species has been shown to proceed via distinct pathways depending on the nature of the electrophile. researchgate.net Polar substrates like benzyl halides react through a classical Sₙ2-type mechanism, whereas redox-active electrophiles engage in the previously discussed SET pathway. researchgate.net

For radical processes, electron paramagnetic resonance (EPR) spectroscopy has been used to observe carbon-centered radicals in equilibrium with alkyl-bismuth(III) complexes, providing direct evidence for the homolytic cleavage of the Bi-C bond. researchgate.net Furthermore, computational studies and kinetic analyses have shed light on the energetics of these pathways. ibs.re.kr For instance, in the bismuth-catalyzed C-N coupling, the radical oxidative addition was identified as the likely rate-limiting step. These investigations confirm that bismuth's reactivity is a blend of traditional main-group polar reactions and transition-metal-like radical steps, allowing for the rational design of new catalytic processes. researchgate.netresearchgate.net

Structural Characterization and Advanced Spectroscopic Analysis of Methyldiphenylbismuthine

High-Resolution X-ray Crystallography of Methyldiphenylbismuthine and its Adducts

High-resolution X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. While a specific crystal structure for methyldiphenylbismuthine is not extensively reported in publicly accessible databases, its molecular geometry and bonding characteristics can be reliably inferred from the well-documented structures of its close analogue, triphenylbismuthine (Ph₃Bi), and other arylbismuthine derivatives.

The molecular geometry of trivalent bismuth compounds like methyldiphenylbismuthine is typically trigonal pyramidal, a consequence of the valence shell electron pair repulsion (VSEPR) theory, which accounts for the stereochemically active lone pair of electrons on the bismuth atom.

In the case of triphenylbismuthine, X-ray diffraction studies have confirmed this pyramidal geometry. The C-Bi-C bond angles are consistently found to be around 94°. wikipedia.org It is expected that methyldiphenylbismuthine would adopt a similar geometry. The substitution of one phenyl group with a methyl group might cause minor deviations in the C-Bi-C bond angles due to the different steric and electronic profiles of the methyl and phenyl ligands.

The bond lengths within arylbismuthine compounds are well-characterized. For instance, the average Bi-C bond length in various arylbismuthine derivatives is typically in the range of 2.261 Å. rsc.org Specific values for triphenylbismuthine derivatives further support this, with Bi-C equatorial bond lengths observed between 2.190(3) Å and 2.214(3) Å. It is therefore highly probable that the Bi-C(phenyl) bond lengths in methyldiphenylbismuthine fall within this range, while the Bi-C(methyl) bond might exhibit a slightly different length due to the different hybridization and electronic nature of the methyl carbon.

| Parameter | Expected Value | Basis of Estimation |

|---|---|---|

| Molecular Geometry | Trigonal Pyramidal | VSEPR Theory & Analogy to Ph₃Bi |

| C(phenyl)-Bi-C(phenyl) Angle | ~94° | Crystal Structure of Ph₃Bi wikipedia.org |

| C(phenyl)-Bi-C(methyl) Angle | Slightly different from 94° | Differing sterics of methyl vs. phenyl |

| Bi-C(phenyl) Bond Length | ~2.26 Å | Average from arylbismuthine derivatives rsc.org |

| Bi-C(methyl) Bond Length | Expected to be near the Bi-C(aryl) range | General organobismuth chemistry principles |

The solid-state packing of organobismuth compounds is often influenced by a variety of subtle intermolecular and intramolecular interactions. In arylbismuthines, weak interactions such as Bi-π arene interactions can play a significant role in the crystal lattice. rsc.org These interactions involve the bismuth atom of one molecule interacting with the electron cloud of a phenyl ring from a neighboring molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms can be determined.

The spectrum would feature signals for two types of protons: those on the phenyl rings and those of the methyl group.

Phenyl Protons: The protons on the two phenyl groups would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the influence of the bismuth atom and the anisotropic effect of the rings, the ortho, meta, and para protons may exhibit distinct chemical shifts, leading to complex multiplets. For instance, in triphenylbismuthine, the ortho-protons are observed as a multiplet around 7.8 ppm, while the meta- and para-protons appear as a multiplet around 7.4 ppm. chemicalbook.com

Methyl Protons: The protons of the methyl group directly attached to the bismuth atom would appear as a singlet in a much more upfield region of the spectrum. The exact chemical shift would be influenced by the electronegativity and magnetic anisotropy of the bismuth atom and the phenyl rings.

Similarly, the ¹³C NMR spectrum of methyldiphenylbismuthine can be predicted. It would show distinct signals for the methyl carbon and the carbons of the phenyl rings.

Phenyl Carbons: The phenyl rings would give rise to four distinct signals: one for the ipso-carbon (the carbon directly bonded to bismuth), and one each for the ortho, meta, and para carbons. The ipso-carbon signal is often broad and can be difficult to observe. In triphenylbismuthine, the aromatic carbons resonate in the typical region of 128-150 ppm. guidechem.comchemicalbook.com

Methyl Carbon: The methyl carbon would appear at a high field (low ppm value), characteristic of sp³-hybridized carbons bonded to a heavy atom.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Phenyl (ortho, meta, para) | 7.0 - 8.0 | Multiplets |

| Methyl | (Value not reported) | Singlet | |

| ¹³C | Phenyl (ipso, ortho, meta, para) | 128 - 150 | Singlets |

| Methyl | (Value not reported, expected upfield) | Singlet |

Advanced NMR techniques can provide further structural and electronic information, particularly when studying derivatives of methyldiphenylbismuthine.

³¹P NMR Spectroscopy: If methyldiphenylbismuthine were to form an adduct with a phosphine-containing ligand (e.g., triphenylphosphine), ³¹P NMR would be an invaluable tool. wikipedia.org The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. The formation of a Bi-P bond would cause a significant change in the ³¹P chemical shift compared to the free phosphine, providing evidence of the adduct formation and information about the nature of the Bi-P bond. magritek.com

¹⁹F NMR Spectroscopy: The introduction of fluorine atoms onto the phenyl rings of methyldiphenylbismuthine would create derivatives amenable to ¹⁹F NMR analysis. thermofisher.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a powerful technique. alfa-chemistry.com The chemical shifts of the fluorine nuclei are very sensitive to their electronic environment. nih.gov Therefore, ¹⁹F NMR could be used to probe the electronic effects of the methylbismuthino group on the aromatic system and to study the formation of adducts or reaction intermediates involving these fluorinated derivatives.

Mass Spectrometry for Molecular Structure Confirmation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. In the context of methyldiphenylbismuthine, mass spectrometry serves to confirm its molecular formula, (C₆H₅)₂BiCH₃, and to provide insights into its structural features.

When subjected to mass spectrometric analysis, typically using an electron impact (EI) ionization source, methyldiphenylbismuthine will generate a molecular ion peak, [M]⁺˙. The mass-to-charge ratio (m/z) of this peak will correspond to the molecular weight of the compound. A key feature in the mass spectrum of any bismuth-containing compound is its unique isotopic signature. Bismuth is monoisotopic, with ¹⁰⁹Bi being the only naturally occurring isotope, having a natural abundance of 100%. webelements.comnih.govwikipedia.orgchemlin.org This results in a distinct and easily identifiable molecular ion peak without the complexity of isotopic patterns seen in elements with multiple naturally occurring isotopes.

The fragmentation of the molecular ion provides valuable structural information. The Bi-C bonds in methyldiphenylbismuthine are the most likely to cleave due to their relative weakness compared to the C-C and C-H bonds within the phenyl and methyl groups. The fragmentation pattern is expected to show the sequential loss of the methyl and phenyl radicals.

A plausible fragmentation pathway would be initiated by the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the formation of the diphenylbismuth cation, [(C₆H₅)₂Bi]⁺. This would be followed by the loss of a phenyl radical (•C₆H₅) to yield the phenylbismuth cation, [C₆H₅Bi]⁺. Further fragmentation could lead to the formation of the bismuth cation, [Bi]⁺. The phenyl cation, [C₆H₅]⁺, is also an expected fragment.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Methyldiphenylbismuthine

| Fragment Ion | Formula | Predicted m/z |

| Molecular Ion | [(C₆H₅)₂BiCH₃]⁺˙ | 374 |

| Diphenylbismuth Cation | [(C₆H₅)₂Bi]⁺ | 359 |

| Phenylbismuth Cation | [C₆H₅Bi]⁺ | 282 |

| Bismuth Cation | [Bi]⁺ | 209 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Note: The m/z values are calculated using the mass of the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in characterizing the vibrational and electronic properties of molecules, respectively.

Infrared (IR) Spectroscopy

The aromatic C-H stretching vibrations of the phenyl groups are anticipated to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will likely be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings are expected to produce sharp peaks in the 1600-1450 cm⁻¹ region.

A key vibrational mode for structural confirmation is the Bi-C stretch. Based on comparative studies of related organobismuth compounds, such as triphenylbismuthine where the Ph-Bi vibration is tentatively assigned to a weak band at 435 cm⁻¹, the Bi-phenyl stretching vibration in methyldiphenylbismuthine is expected in a similar region. scispace.com The Bi-methyl stretching vibration would be expected at a slightly different frequency.

Table 2: Expected Infrared Absorption Bands for Methyldiphenylbismuthine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl | 3100-3000 |

| Aliphatic C-H Stretch | Methyl | <3000 |

| Aromatic C=C Stretch | Phenyl | 1600-1450 |

| Bi-Phenyl Stretch | Bi-Ph | ~435 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of methyldiphenylbismuthine is expected to be characterized by absorptions arising from the phenyl groups. These absorptions are due to π → π* electronic transitions within the aromatic rings.

Benzene and its derivatives typically show two main absorption bands in the UV region. The more intense band, often referred to as the E₂-band, appears around 200 nm. A weaker, fine-structured band, known as the B-band, is observed in the region of 230-270 nm. msu.edu In methyldiphenylbismuthine, the presence of two phenyl groups attached to the bismuth atom is likely to result in a spectrum that is a composite of these characteristic phenyl absorptions. The exact position and intensity of these bands can be influenced by the substitution on the aromatic ring and the nature of the solvent.

Emerging Spectroscopic and Diffraction Techniques for Organobismuthine Analysis

The structural characterization of organobismuth compounds like methyldiphenylbismuthine is increasingly benefiting from advanced and emerging analytical techniques that provide more detailed and precise information than traditional methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional molecular structure of crystalline solids. mdpi.comcarleton.edu For methyldiphenylbismuthine, obtaining a suitable single crystal would allow for the precise determination of Bi-C bond lengths and C-Bi-C bond angles. This would provide unequivocal confirmation of the compound's trigonal pyramidal geometry around the bismuth center. Furthermore, SCXRD can reveal details about intermolecular interactions and crystal packing in the solid state. The application of SCXRD to various organobismuth complexes has been crucial in understanding their structural nuances. nih.govhawaii.edumdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques

While ¹H and ¹³C NMR are standard characterization tools, advanced NMR techniques can provide further structural insights. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign proton and carbon signals, especially in more complex organobismuthine derivatives. Solid-state NMR spectroscopy could also be utilized to study the structure and dynamics of methyldiphenylbismuthine in the solid state.

Multifrequency Electron Paramagnetic Resonance (EPR) Spectroscopy

For organobismuth compounds that can exist in paramagnetic states, such as organobismuth(II) species, multifrequency Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. acs.org This technique can provide detailed information about the electronic structure and the environment of the unpaired electron, including the precise assignment of the g- and ²⁰⁹Bi A-tensors. While methyldiphenylbismuthine is a Bi(III) compound and therefore diamagnetic, EPR would be an essential technique for studying any potential radical intermediates or redox products derived from it.

Electron Diffraction

For samples that are not amenable to single-crystal X-ray diffraction, such as nanocrystalline materials or volatile compounds, gas-phase electron diffraction can be a valuable alternative for structural determination. This technique has been successfully applied to determine the structure of simple organobismuth compounds in the gas phase.

These emerging techniques, in conjunction with traditional spectroscopic methods, offer a comprehensive suite of tools for the in-depth structural characterization and analysis of methyldiphenylbismuthine and other complex organobismuth compounds.

Theoretical and Computational Studies of Methyldiphenylbismuthine

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic structure of molecules. nih.gov For a molecule like Methyldiphenylbismuthine (CH₃Bi(C₆H₅)₂), DFT calculations can elucidate fundamental properties such as molecular geometry, bond energies, and the nature of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity.

Calculations on analogous triarylbismuthines show that the geometry around the bismuth center is typically pyramidal, a consequence of the stereochemically active lone pair of electrons. The bond angles and lengths are influenced by the steric and electronic nature of the organic ligands. In Methyldiphenylbismuthine, an asymmetry is expected compared to triphenylbismuth (B1683265), with the Bi-C(methyl) bond length and C-Bi-C bond angles differing from those involving the phenyl groups. DFT provides a means to quantify these structural parameters.

| Property | Calculated Value (Illustrative) | Basis of Estimation |

| Bi-C (phenyl) Bond Length | ~2.25 Å | Based on DFT calculations of Triphenylbismuth. |

| Bi-C (methyl) Bond Length | ~2.22 Å | Expected to be slightly shorter than Bi-C(phenyl) due to different hybridization. |

| C-Bi-C Bond Angle | ~95-100° | Typical for pyramidal Bi(III) compounds. |

| Dipole Moment | Non-zero | Due to the asymmetrical substitution (one methyl, two phenyl groups). |

A defining feature of trivalent bismuth compounds is the presence of a 6s² lone pair of electrons. Relativistic effects cause a significant contraction and stabilization of the 6s orbital, making these electrons less available for bonding. This phenomenon is often referred to as the "inert pair effect."

DFT and other quantum chemical methods reveal that the lone pair in triorganobismuthines resides in an orbital with significant s-character, rather than a simple sp³ hybrid orbital. This lone pair occupies the Highest Occupied Molecular Orbital (HOMO) and is primarily responsible for the nucleophilic and Lewis basic properties of the molecule. The stereochemical activity of this lone pair dictates the pyramidal geometry around the bismuth atom.

Chemical bonding analyses show that the Bi-C bonds are formed primarily from the interaction of bismuth 6p orbitals with carbon sp² (phenyl) and sp³ (methyl) orbitals. The hybridization of the bismuth 6s and 6p orbitals is often incomplete, leading to bond angles that are closer to 90° than the 109.5° expected for perfect sp³ hybridization.

DFT calculations are instrumental in mapping the potential energy surfaces (PES) for chemical reactions involving organobismuthines. This allows for the determination of the thermodynamic and kinetic feasibility of various transformations. Key transformations for a compound like Methyldiphenylbismuthine include oxidation from Bi(III) to Bi(V), ligand exchange, and C-Bi bond cleavage.

For example, the oxidation to a pentavalent species, such as MePh₂BiCl₂, can be modeled to determine the reaction energy. Furthermore, the energetic barriers for subsequent reactions, like reductive elimination in cross-coupling cycles, can be calculated. These calculations have been crucial in understanding why, in non-symmetrical triarylbismuth compounds, certain aryl groups are transferred preferentially over others in arylation reactions—a concept directly applicable to the competitive transfer of methyl versus phenyl groups from Methyldiphenylbismuthine.

Molecular Dynamics Simulations of Organobismuthine Systems

While DFT is excellent for single-molecule properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of an ensemble of molecules over time. youtube.com An MD simulation of Methyldiphenylbismuthine in a solvent or in the solid state could provide insights into:

Condensed-Phase Structure: How molecules pack in a crystal or arrange themselves in a solution.

Intermolecular Interactions: The nature and strength of forces between molecules, such as van der Waals interactions between the phenyl rings.

Molecular Motion: Vibrational, rotational, and translational motion, which can influence reactivity and physical properties.

Though specific MD studies on Methyldiphenylbismuthine are scarce, the methodology is well-established for organic and organometallic systems. nih.govekb.eg Such simulations rely on a "force field"—a set of parameters that describe the potential energy of the system as a function of atomic positions. These simulations can predict bulk properties and offer a dynamic picture that is complementary to the static view from DFT.

Quantum Chemical Approaches to Elucidate Reaction Mechanisms and Transition States

Quantum chemical methods are essential for elucidating the step-by-step mechanisms of reactions. rsc.org By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete reaction profile can be constructed. nih.gov A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier and thus the rate of a reaction. nih.gov

For reactions involving Methyldiphenylbismuthine, such as its use as an arylating or methylating agent, quantum chemistry can be used to:

Identify Intermediates: Locate stable or transient species formed during the reaction.

Characterize Transition States: Determine the geometry and energy of the highest-energy point along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides a quantitative measure of the kinetic barrier. nih.gov

These calculations can help rationalize experimental observations, such as selectivity. For instance, by comparing the activation barriers for the transfer of a phenyl group versus a methyl group in a catalytic reaction, one could predict which group transfer is kinetically favored.

Computational Predictions of Reactivity and Selectivity in Bismuth-Mediated Catalysis

A major application of computational chemistry in organobismuth chemistry is in the field of catalysis. Bismuth compounds are explored as catalysts for various organic transformations, often involving a Bi(III)/Bi(V) redox cycle. mountainscholar.org

Computational models can predict the reactivity and selectivity of potential catalysts before they are synthesized and tested in the lab. cam.ac.ukrsc.org For a catalyst precursor like Methyldiphenylbismuthine, DFT could be used to assess:

Ease of Oxidation: The energy required to go from the active Bi(III) state to the Bi(V) state.

Ligand Effects: How the electronic properties of the methyl and phenyl groups influence the stability of intermediates and the height of transition state barriers. Electron-donating groups generally stabilize the higher oxidation state, which can affect catalytic turnover.

Regio- and Chemoselectivity: By comparing the energy profiles of different possible reaction pathways, computational methods can predict which product is most likely to form. For example, in the arylation of a complex substrate, calculations can predict which position on the substrate is most likely to be functionalized.

These predictive capabilities are crucial for the rational design of new and more efficient bismuth-based catalysts and synthetic methodologies. mountainscholar.orgrsc.org

Advanced Materials Science and Polymer Applications of Methyldiphenylbismuthine Derivatives

Development of Novel Materials through Organobismuthine Incorporation

The integration of organobismuthine moieties into polymer backbones allows for the precise tailoring of material properties. The unique electronic structure of bismuth enables significant orbital interactions with π-conjugated systems, which can be leveraged to modify the optical and photophysical characteristics of materials. researchgate.net This has led to the development of novel polymers with enhanced performance metrics that are not achievable with purely organic systems.

Research has demonstrated that the co-polymerization of bismuth-containing monomers with conventional organic monomers like p-methylstyrene and p-bromostyrene results in soluble polymers with distinct advantages. hawaii.edu A key feature of these materials is their high refractive index, a direct consequence of the high polarizability of the incorporated bismuth atoms. hawaii.edu Furthermore, the thermal properties, such as glass transition temperatures and degradation temperatures, can be systematically controlled by varying the ratio of the organobismuth monomer to the organic co-monomer. hawaii.edu This tunability is crucial for designing materials for specific applications.

Another promising area is the development of phosphorescent materials. Bismuth, as the heaviest stable element, induces a significant "heavy atom effect," which facilitates intersystem crossing and promotes phosphorescence. researchgate.net By incorporating bismuth into thiophene (B33073) units, researchers have successfully synthesized new materials that exhibit phosphorescence at room temperature, a highly sought-after property for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.net

Table 1: Properties of Novel Materials Incorporating Organobismuthines

| Property | Enhancement due to Bismuth Incorporation | Potential Application | Research Finding |

|---|---|---|---|

| Refractive Index | Significantly increased | High-performance lenses, optical coatings, aerospace shielding | Co-polymers of bismuth monomers with styrenes produce soluble polymers with high refractive indices. hawaii.eduresearchgate.net |

| Thermal Stability | Tunable glass transition and degradation temperatures | Advanced engineering plastics, heat-resistant materials | Properties can be tailored in a consistent and controlled manner by varying the bismuth monomer ratio. hawaii.edu |

| Phosphorescence | Induces room-temperature phosphorescence | OLEDs, sensors, security inks | The heavy atom effect from bismuth makes organobismuth compounds promising as phosphorescent materials. researchgate.net |

| X-ray Attenuation | High radiopacity | Medical contrast agents, dental fillings | Radiopacity is proportional to the molar bismuth content in the polymer. kpi.ua |

Application in EUV Lithography Photoresist Development

Extreme Ultraviolet (EUV) lithography is a next-generation technology for manufacturing advanced semiconductor devices, enabling the creation of high-resolution patterns for microelectronics. nih.gov A critical component of this technology is the photoresist, a light-sensitive material used to transfer the pattern onto the wafer. semiengineering.com Traditional organic photoresists often struggle to meet the stringent requirements for EUV, particularly the need for high sensitivity and high resolution while maintaining low line-width roughness (the RLS tradeoff). semiengineering.com

To overcome these limitations, researchers are developing new photoresists that incorporate elements with high EUV absorption coefficients. euvlitho.com Bismuth is an ideal candidate due to its high optical density at the EUV wavelength of 13.5 nm. euvlitho.comresearchgate.net By incorporating bismuth into the resist formulation, a larger fraction of the incident photons can be utilized, thereby improving the sensitivity and potentially reducing the required exposure dose, which is a major factor in the cost of EUV lithography. semiengineering.comresearchgate.net

One successful approach involves the development of Metal Organic Cluster (MOC) or Molecular Organometallic Resists for EUV (MORE) that use a bismuth core. euvlitho.comresearchgate.net A notable example is a MOC resist formulated with a bismuth metal core attached to weaker binding ligands, such as methacrylic acid (MAA). euvlitho.com This design combines the high EUV absorption of the bismuth core with ligands that can be easily cleaved upon exposure, leading to a change in solubility that defines the pattern. euvlitho.com

Detailed research findings from electron beam lithography (EBL) prescreening, a technique used to evaluate EUV resist performance, have demonstrated the high potential of these materials.

Table 2: Research Findings for a Bismuth-Methacrylic Acid (Bi-MAA) MOC Photoresist

| Parameter | Value/Observation | Significance | Source |

|---|---|---|---|

| Resist Type | Metal Organic Cluster (MOC) | Combines high EUV absorbing metal with organic ligands. | euvlitho.com |

| Metal Core | Bismuth (Bi) | Provides high EUV absorption cross-section. | euvlitho.com |

| Ligand | Methacrylic Acid (MAA) | Weaker binding ligand (pKa ~4.65) enhances sensitivity. | euvlitho.com |

| Achieved Resolution | 14 nm half-pitch | Demonstrates high-resolution patterning capability. | euvlitho.com |

| Minimum CD | ~8 nm | Shows potential for patterning sub-10 nm features. | euvlitho.com |

| Exposure Dose (EBL) | ~80 µC/cm² | Achieves high resolution at a considerably low exposure dose. | euvlitho.com |

These results indicate that bismuth-containing photoresists can achieve sub-15 nm half-pitch patterning, meeting the requirements for future generations of semiconductor technology. euvlitho.com The development of such organobismuthine-based resists is a critical step toward enabling high-volume, cost-effective manufacturing using EUV lithography. researchgate.net

Utilization of Organobismuth Polymers as X-ray Contrast Materials

The high atomic number (Z=83) and density of bismuth make it an excellent attenuator of X-rays. google.com This property is exploited in medical imaging, where bismuth compounds are used as radiopaque agents to enhance the visibility of medical devices or internal structures under fluoroscopy or X-ray imaging. polyzen.comnih.gov While inorganic bismuth salts like bismuth subcarbonate and bismuth oxychloride are often blended into polymers, these can suffer from incompatibility, leading to a deterioration of the polymer's mechanical properties and the potential for leaching. kpi.uapeak-pci.com

A more advanced approach involves the chemical incorporation of organobismuth moieties directly into the polymer backbone. kpi.ua This creates a homogeneous material where the radiopaque agent is covalently bonded, preventing it from leaching out and ensuring permanent radiopacity. kpi.ua Monomers such as Styryldiphenylbismuth have been synthesized and subsequently polymerized or co-polymerized with other monomers like styrene (B11656) and acrylates. kpi.ua

The resulting organobismuth polymers are transparent and exhibit radiopacity directly proportional to their molar bismuth content. kpi.ua These materials offer significant advantages over traditional filler-based systems. For instance, triphenylbismuth (B1683265) has been identified as an effective X-ray contrast additive that is miscible with a wide range of polymers, is colorless, and heat-stable. kpi.ua Covalently bonding such moieties to the polymer chain entirely prevents leaching, even in organic solvents where the additive would otherwise be highly soluble. kpi.ua

Recent innovations include the development of bismuth-based metal-organic frameworks (MOFs) as X-ray contrast agents. One such MOF, Bi-NU-901, demonstrated a contrast intensity approximately 14 times better than a commercially available iodinated contrast agent in vitro. osti.govitb.ac.id This highlights the superior performance that can be achieved with advanced organobismuth materials.

Table 3: Comparison of X-ray Contrast Agent Characteristics

| Agent Type | Composition Example | Key Advantage | Key Disadvantage | Source |

|---|---|---|---|---|

| Inorganic Fillers | Barium Sulfate, Bismuth Subcarbonate | Inexpensive, good radiopacity. | Incompatibility with polymer matrix, potential for leaching, can degrade mechanical properties. | kpi.uafostercomp.com |

| Organobismuth Additives | Triphenylbismuth | High miscibility with polymers, colorless, heat-stable. | Can still potentially leach from the polymer matrix over time. | kpi.ua |

| Organobismuth Polymers | Poly(styryldiphenylbismuth) | Bismuth is covalently bonded, preventing leaching and ensuring permanent radiopacity. | Synthesis of monomers can be complex. | kpi.ua |

| Bismuth MOFs | Bi-NU-901 | Extremely high contrast intensity, uniform distribution of bismuth atoms. | Currently in the research and development phase. | osti.govitb.ac.id |

Future Directions and Persistent Research Challenges in Methyldiphenylbismuthine Chemistry

Development of Novel Organobismuthine Reagents and Catalytic Systems

The development of novel organobismuthine reagents and catalytic systems based on the methyldiphenylbismuthine scaffold is a primary area for future research. While triarylbismuthines have been more extensively studied, mixed alkyl-arylbismuthines like methyldiphenylbismuthine offer a unique combination of steric and electronic properties that remain largely untapped.

Future efforts will likely focus on the synthesis of hypervalent methyldiphenylbismuthine derivatives. The introduction of various ligands to the bismuth center can modulate its Lewis acidity and reactivity, leading to the creation of bespoke catalysts for a range of organic transformations. For instance, the reaction of methyldiphenylbismuthine with hydrogen halides to form halobismuthines like dichloro(methyl)bismuthine and dibromo(methyl)bismuthine demonstrates the accessibility of such derivatives. thieme-connect.de The challenge lies in expanding the scope of these reactions to include a wider variety of functional groups and chiral auxiliaries to develop stereoselective catalysts.

A key research challenge will be to design and synthesize air- and moisture-stable methyldiphenylbismuthine-based catalysts. While many organobismuth compounds exhibit greater stability compared to their lighter pnictogen counterparts, enhancing their operational stability under practical reaction conditions is crucial for their widespread adoption in industrial processes.

| Research Focus | Potential Application | Key Challenge |

| Synthesis of hypervalent methyldiphenylbismuthine derivatives | Catalysis in C-C and C-X bond formation | Control over reactivity and stability |

| Incorporation of chiral ligands | Asymmetric catalysis | Achieving high enantioselectivity |

| Development of air- and moisture-stable catalysts | Practical utility in organic synthesis | Maintaining catalytic activity |

Exploration of Under-explored Reactivity Manifolds and Reaction Classes

The reactivity of methyldiphenylbismuthine and its derivatives is far from fully explored. Current knowledge is largely centered on its role as a methylating or phenylating agent in stoichiometric reactions. Future research is poised to delve into its potential in catalytic cycles, particularly in redox catalysis, where the Bi(III)/Bi(V) couple can be exploited.

One underexplored area is the use of methyldiphenylbismuthine in cross-coupling reactions. While triarylbismuthines have shown promise in this regard, the selective transfer of either the methyl or phenyl group from methyldiphenylbismuthine presents both a challenge and an opportunity for developing highly selective transformations. Understanding the factors that govern this selectivity will be a significant research undertaking.

Furthermore, the reactivity of the Bi-C bond in methyldiphenylbismuthine towards small molecules like CO2, and its potential to participate in C-H activation and functionalization reactions, are exciting avenues for future investigation. The development of new reaction classes catalyzed by methyldiphenylbismuthine-based systems could provide novel and more sustainable routes to valuable chemical entities.

Advancements in Asymmetric Catalysis Utilizing Bismuth Complexes

Asymmetric catalysis is a cornerstone of modern organic synthesis, and the development of chiral bismuth catalysts is a rapidly growing field. While significant progress has been made with chiral bismuth salts and complexes, the potential of methyldiphenylbismuthine as a precursor to chiral catalysts is yet to be realized.

Future research will involve the design and synthesis of chiral ligands that can coordinate to the bismuth center of methyldiphenylbismuthine or its derivatives. These chiral complexes could then be evaluated as catalysts in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and ally lations. The challenge will be to achieve high levels of enantioselectivity and diastereoselectivity. The modular nature of the methyldiphenylbismuthine scaffold, with its distinct methyl and phenyl groups, could be advantageous in the rational design of the catalyst's chiral environment.

A persistent challenge in this area is the often-required high catalyst loadings and the limited substrate scope of current bismuth-based asymmetric catalysts. Future advancements will depend on the development of more active and versatile chiral methyldiphenylbismuthine-based systems.

Integration of Computational Chemistry for Predictive Design of Organobismuthines

Computational chemistry has become an indispensable tool in modern chemical research, and its application to organobismuth chemistry is set to expand significantly. For methyldiphenylbismuthine, computational studies can provide deep insights into its electronic structure, bonding, and reactivity, which are difficult to probe experimentally.

Future research will increasingly rely on computational methods, such as Density Functional Theory (DFT), to predict the properties and reactivity of novel methyldiphenylbismuthine derivatives. This predictive power can guide the rational design of new catalysts with enhanced activity and selectivity, thereby reducing the trial-and-error nature of catalyst development. Computational studies can also elucidate reaction mechanisms, helping to explain observed selectivities and to design experiments to test mechanistic hypotheses.

A significant challenge is the accurate modeling of heavy elements like bismuth, which requires the inclusion of relativistic effects in the calculations. The development of more accurate and computationally efficient theoretical models for heavy-element compounds will be crucial for advancing the predictive design of organobismuthines.

| Computational Method | Application in Methyldiphenylbismuthine Chemistry | Research Goal |

| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity | Rational design of catalysts |

| Ab initio methods | Elucidation of reaction mechanisms | Understanding selectivity |

| Molecular Dynamics (MD) | Simulation of catalyst behavior in solution | Optimization of reaction conditions |

Pursuit of Sustainable and Green Chemistry Methodologies in Organobismuth Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes. Bismuth itself is considered an environmentally benign element due to its low toxicity. This intrinsic advantage positions organobismuth compounds like methyldiphenylbismuthine as attractive targets for the development of sustainable chemical methodologies.

Future research will focus on developing greener synthetic routes to methyldiphenylbismuthine and its derivatives. This includes the use of safer solvents, milder reaction conditions, and processes that minimize waste generation. For example, exploring mechanochemical or flow chemistry approaches for the synthesis of organobismuthines could lead to more sustainable and efficient manufacturing processes.

A persistent challenge is the reliance on organometallic reagents, such as Grignard or organolithium compounds, for the synthesis of organobismuthines, which can have safety and waste disposal issues. A key goal for future research will be to develop alternative synthetic methods that avoid the use of these reagents, for instance, through direct C-H activation and bismuthation reactions. The development of catalytic methods for the synthesis of organobismuthines would also represent a significant step towards more sustainable practices.

Q & A

Q. What are the established synthetic routes for Methyldiphenylbismuthine, and how can reproducibility be ensured?

Methyldiphenylbismuthine is typically synthesized via Grignard reagent reactions with bismuth trichloride or transmetallation protocols. To ensure reproducibility:

- Document reaction conditions (temperature, solvent purity, stoichiometry) with exact procedural details, as minor deviations in bismuth coordination chemistry can alter outcomes .

- Include characterization data (e.g., / NMR, elemental analysis) for key intermediates and the final product, adhering to journal guidelines that limit main-text data to five compounds .

- Validate purity using HPLC or GC-MS, referencing established protocols for organobismuth compounds .

Q. How should researchers address the air and moisture sensitivity of Methyldiphenylbismuthine during experiments?

- Conduct reactions under inert atmospheres (argon/glovebox) and use rigorously dried solvents (e.g., distilled over Na/benzophenone).

- Monitor degradation via periodic NMR or FTIR to detect oxidation byproducts (e.g., bismuth oxides) .

- Report handling protocols explicitly in the "Experimental" section, including storage conditions (e.g., –20°C under argon) .

Q. What spectroscopic techniques are critical for characterizing Methyldiphenylbismuthine’s structure and bonding?

- NMR spectroscopy : and NMR for organic ligands; NMR (though low sensitivity) for bismuth coordination environment .

- X-ray crystallography : Resolve molecular geometry and confirm Bi–C bond lengths (typically 2.2–2.4 Å) .

- Raman/FTIR : Identify Bi–Ph vibrational modes (~500 cm) and monitor ligand stability .

Q. How can researchers mitigate toxicity risks associated with Methyldiphenylbismuthine?

- Follow institutional safety protocols for heavy metal handling: use fume hoods, PPE, and waste disposal systems for bismuth-containing residues .

- Reference Material Safety Data Sheets (MSDS) for organobismuth compounds and include toxicity assessments in ethical declarations .

Advanced Research Questions

Q. What computational methods are suitable for modeling Methyldiphenylbismuthine’s reactivity in catalytic systems?

- DFT calculations : Optimize geometry (e.g., using B3LYP/def2-TZVP) to predict redox potentials and ligand-exchange kinetics .

- Molecular dynamics : Simulate solvent effects on reaction pathways, particularly for cross-coupling applications .

- Validate models against experimental kinetic data (e.g., Eyring plots) to resolve discrepancies between theoretical and observed reactivity .

Q. How should contradictory data on Methyldiphenylbismuthine’s catalytic efficiency be analyzed?

- Perform statistical meta-analysis of published catalytic yields, controlling for variables (e.g., substrate scope, solvent polarity) .

- Design controlled experiments to isolate factors like bismuth leaching or ligand dissociation, using techniques such as ICP-MS to quantify Bi in solution post-reaction .

- Cross-reference with analogous organobismuth compounds (e.g., triphenylbismuth) to identify trends or outliers .

Q. What strategies can resolve inconsistencies in spectroscopic data for Methyldiphenylbismuthine derivatives?

- Multi-technique validation : Correlate X-ray structures with NMR/IR data to confirm assignments .

- Dynamic NMR experiments : Probe fluxional behavior in solution (e.g., ligand rotation barriers) that may cause signal splitting .

- Publish raw spectral data in supporting information to enable peer validation .

Q. How can mixed-methods approaches enhance studies on Methyldiphenylbismuthine’s mechanistic pathways?

- Combine kinetic studies (e.g., stopped-flow UV-Vis) with qualitative DFT analysis to map intermediate states .

- Use in situ spectroscopy (Raman, XAFS) to track real-time structural changes during reactions .

- Triangulate findings with literature on analogous systems (e.g., organoantimony compounds) to identify universal vs. compound-specific behaviors .

Q. What ethical and data-sharing practices are essential for Methyldiphenylbismuthine research?

- Declare conflicts of interest (e.g., funding from materials suppliers) and adhere to institutional review protocols for hazardous substances .

- Share raw crystallographic data (e.g., via CCDC) and synthetic procedures in open-access repositories .

- Retain original datasets for 5–10 years, with anonymized metadata for reproducibility audits .

Methodological Guidelines

- Experimental Design : Pre-register hypotheses and protocols (e.g., on Open Science Framework) to reduce bias .

- Data Presentation : Use tables to compare catalytic efficiencies (e.g., turnover numbers, yields) across solvent systems, with error margins .

- Literature Review : Employ MeSH terms and phrase-searching tools (e.g., PubReMiner) to identify gaps in organobismuth chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.